![molecular formula C22H26N4 B12002261 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- CAS No. 5596-22-5](/img/structure/B12002261.png)
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- is a complex organic compound with a unique structure It features an ethylenediamine backbone with diethyl and naphthalenyl groups, along with a phenyldiazenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- typically involves multi-step organic reactions. The starting materials often include ethylenediamine, diethylamine, and naphthalenyl derivatives. The reaction conditions may involve:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl oxides, while reduction could produce various amines.
Scientific Research Applications
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler analog with similar structural features but lacking the naphthalenyl and phenyldiazenyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Another related compound with additional methyl groups.
Uniqueness
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
| 5596-22-5 | |
Molecular Formula |
C22H26N4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-phenyldiazenylnaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H26N4/c1-3-26(4-2)17-16-23-21-14-15-22(20-13-9-8-12-19(20)21)25-24-18-10-6-5-7-11-18/h5-15,23H,3-4,16-17H2,1-2H3 |
InChI Key |
FIQJGKLNYNOONW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
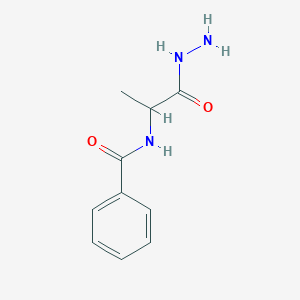

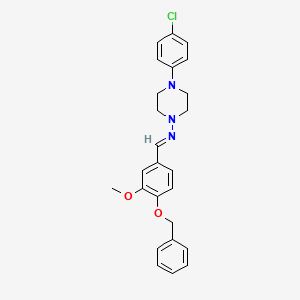
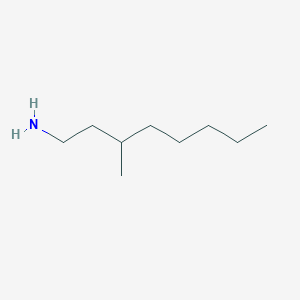
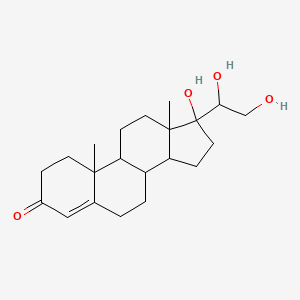
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)

![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)

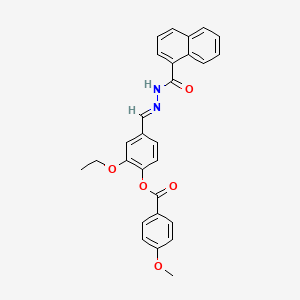
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)
